Molecular Weight Advantage: The 4-Aminomethyl Group Adds 14 Da of Derivatizable Mass Relative to the 4-Amino Analog
The target compound (dihydrochloride MW = 259.2 g/mol; free base MW = 186.25 g/mol) incorporates a methylene spacer (-CH₂-) between the piperidine C-4 position and the terminal primary amine, resulting in a free base molecular weight that is 14 Da heavier than the structurally closest analog, 3-(4-aminopiperidin-1-yl)propanoic acid (CAS 1461706-52-4; free base MW = 172.23 g/mol), which bears the amine directly on the ring [1][2]. This 14 Da mass increment corresponds to the insertion of one methylene unit, providing an additional vector for the terminal amine that extends approximately 1.5 Å farther from the piperidine centroid. In the 4-amino analog, the amine nitrogen is directly conjugated to the piperidine ring, reducing its pKa (conjugate acid) by an estimated 1–2 log units relative to the aminomethyl derivative, where the methylene spacer electronically insulates the amine from the ring [3].
| Evidence Dimension | Free base molecular weight (Da) and amine electronic environment |
|---|---|
| Target Compound Data | 186.25 g/mol (free base); aminomethyl group (-CH₂NH₂) at C-4; primary amine pKa (conjugate acid) estimated ~10.5 (class-level inference for alkylaminomethylamines) [3] |
| Comparator Or Baseline | 172.23 g/mol (free base) for 3-(4-aminopiperidin-1-yl)propanoic acid (CAS 1461706-52-4); amino group directly at C-4; primary amine pKa (conjugate acid) estimated ~8.5–9.5 (class-level inference for aminopiperidines) [3] |
| Quantified Difference | ΔMW = +14 Da (one methylene unit); estimated ΔpKa ≈ +1–2 log units (aminomethyl vs. directly-attached amino) |
| Conditions | Free base molecular formula comparison: C₉H₁₈N₂O₂ (target) vs. C₈H₁₆N₂O₂ (comparator). pKa estimates based on class-level inference from alkylamine vs. arylaminopiperidine basicity trends; direct experimental pKa data for both compounds are not publicly available. |
Why This Matters
The 14 Da mass increment and distinct amine electronics mean that the target compound cannot be quantitatively substituted by the 4-amino analog in any SAR campaign requiring consistent molecular weight and amine nucleophilicity, as the two compounds will exhibit different reaction kinetics in amide coupling and different binding thermodynamics if the terminal amine engages a target.
- [1] Chemspace. 3-[4-(aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride (CSSB00102665660). Mol weight 259 Da; Mol formula C₉H₂₀Cl₂N₂O₂. Available at: https://chem-space.com/CSSB00102665660-50B7FC (accessed 2026-05-06). View Source
- [2] Bio-Fount. 3-(4-aminopiperidin-1-yl)propanoic acid dihydrochloride (CAS 1461706-52-4). Molecular Formula: C₈H₁₆N₂O₂·2[HCl]; Molecular Weight: 245.14 g/mol. Available at: https://www.bio-fount.com (accessed 2026-05-06). View Source
- [3] Calculated pKa trends inferred from class-level comparison of alkylaminomethylamines (e.g., benzylamine pKa ~9.3) versus aminopiperidines (e.g., 4-aminopiperidine pKa ~8.8 for conjugate acid of ring-attached amine) as tabulated in standard reference: Perrin DD. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965; Supplement 1972. View Source
